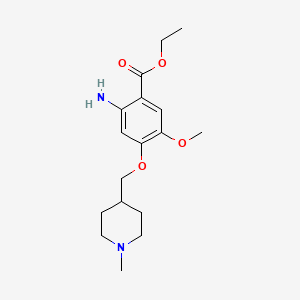

Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate

CAS No.: 264208-66-4

Cat. No.: VC2268169

Molecular Formula: C17H26N2O4

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 264208-66-4 |

|---|---|

| Molecular Formula | C17H26N2O4 |

| Molecular Weight | 322.4 g/mol |

| IUPAC Name | ethyl 2-amino-5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate |

| Standard InChI | InChI=1S/C17H26N2O4/c1-4-22-17(20)13-9-15(21-3)16(10-14(13)18)23-11-12-5-7-19(2)8-6-12/h9-10,12H,4-8,11,18H2,1-3H3 |

| Standard InChI Key | TVBGZCDJLZJQOA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC(=C(C=C1N)OCC2CCN(CC2)C)OC |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1N)OCC2CCN(CC2)C)OC |

Introduction

Chemical Identity and Structural Characteristics

Basic Information

Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate is an organic compound containing a benzoic acid moiety with several functional groups attached to the aromatic ring . The compound is identified by CAS registry number 264208-66-4 and can also be referred to as "Benzoic acid, 2-amino-5-methoxy-4-[(1-methyl-4-piperidinyl)methoxy]-, ethyl ester" in systematic nomenclature . The molecular formula of this compound is C17H26N2O4, corresponding to a molecular weight of 322.40 g/mol . The structure contains several key functional groups including an amino group, a methoxy group, a piperidine ring, and an ethyl ester, all contributing to its complex chemical behavior and potential biological interactions.

Structural Features

The core structure of the compound consists of a benzoic acid scaffold with an ethyl ester group at position 1 . The benzene ring bears an amino group at position 2, creating a potential site for hydrogen bonding interactions . At position 5, a methoxy group is present, while position 4 features a more complex substituent—a (1-methylpiperidin-4-yl)methoxy group . This piperidine-containing moiety is particularly noteworthy as it introduces a basic nitrogen atom that can participate in acid-base interactions and potentially influence the compound's pharmacokinetic properties . The presence of these various functional groups creates a molecule with multiple potential binding sites for biological targets.

Physical and Chemical Properties

Physical Properties

Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate typically appears as a white to off-white solid under standard conditions . The compound exhibits lipophilic characteristics, as evidenced by its solubility profile . It is soluble in various organic solvents, which is consistent with the presence of both hydrophobic elements (ethyl ester, methoxy group) and hydrophilic elements (amino group, piperidine nitrogen) in its structure . This balanced solubility profile may facilitate its use in various pharmaceutical formulations and research applications.

Chemical Properties

The reactivity of Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate is largely influenced by its functional groups. The amino group at position 2 of the benzene ring can participate in various reactions, including nucleophilic substitutions and additions . This group can also engage in hydrogen bonding, which may affect the compound's interactions with biological systems . The methoxy and (1-methylpiperidin-4-yl)methoxy substituents contribute to the electron density distribution across the aromatic ring, potentially influencing its reactivity patterns.

The piperidine nitrogen represents another reactive center, being able to function as a base or nucleophile in various chemical transformations . The ethyl ester group, meanwhile, provides a site for potential hydrolysis reactions, which could be relevant for prodrug applications if this compound were to be developed for pharmaceutical purposes. As with many organic compounds containing multiple functional groups, the stability and reactivity of Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate can be influenced by environmental factors such as pH and temperature .

Spectroscopic Properties

Data Compilation

Chemical Identity Data

The following table summarizes the key identifying information for Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate:

| Parameter | Value |

|---|---|

| CAS Number | 264208-66-4 |

| Molecular Formula | C17H26N2O4 |

| Molecular Weight | 322.40 g/mol |

| SMILES Code | O=C(OCC)C1=CC(OC)=C(OCC2CCN(C)CC2)C=C1N |

| MDL Number | MFCD26394959 |

The SMILES (Simplified Molecular-Input Line-Entry System) notation provides a string representation of the compound's structure that can be interpreted by chemical software applications .

Synthetic Approaches

General Synthetic Strategies

-

Starting with a suitably substituted benzoic acid derivative

-

Installing the methoxy group through etherification reactions

-

Introducing the (1-methylpiperidin-4-yl)methoxy substituent via nucleophilic substitution

-

Esterification to form the ethyl ester

The synthesis of related compounds often involves reactions similar to those described in search result , which mentions the use of potassium carbonate as a base for etherification reactions involving hydroxy-substituted benzoates . Additionally, thin layer chromatography (TLC) is commonly employed to monitor the progress of such reactions .

Research Context and Future Directions

Current Research Status

-

Medicinal chemistry, particularly in the development of potential therapeutic agents targeting conditions where piperidine-containing compounds have shown efficacy

-

Structure-activity relationship studies, exploring the impact of various functional groups on biological activity

-

Synthetic methodology research, investigating efficient routes to complex multi-functionalized benzoic acid derivatives

Future Research Directions

Future research involving Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate might focus on:

-

Exploring its potential biological activities, particularly in areas where similar compounds have shown promise

-

Developing more efficient synthetic routes to access the compound and its derivatives

-

Investigation of structure-activity relationships through systematic modification of its various functional groups

-

Potential applications in drug delivery systems, leveraging its balanced lipophilic-hydrophilic profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume